molecular formula C15H14N2O3S2 B488557 4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid CAS No. 554405-49-1

4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid

Cat. No.: B488557
CAS No.: 554405-49-1
M. Wt: 334.4g/mol
InChI Key: ZZBNJMPWLOZQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid is a complex organic compound featuring a pyrazole ring substituted with two thiophene groups and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The thiophene rings and pyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid is unique due to its combination of a pyrazole ring with two thiophene groups and a butanoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

554405-49-1

Molecular Formula

C15H14N2O3S2

Molecular Weight

334.4g/mol

IUPAC Name

4-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid

InChI

InChI=1S/C15H14N2O3S2/c18-14(5-6-15(19)20)17-11(13-4-2-8-22-13)9-10(16-17)12-3-1-7-21-12/h1-4,7-8,11H,5-6,9H2,(H,19,20)

InChI Key

ZZBNJMPWLOZQRP-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC=CS3

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC=CS3

Origin of Product

United States

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